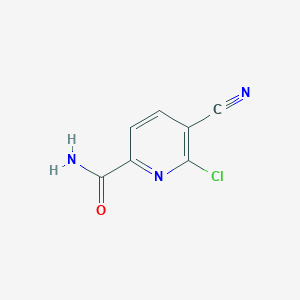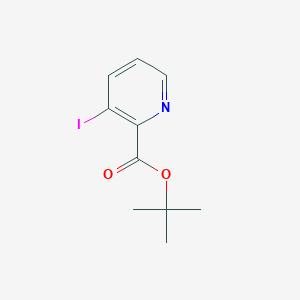
(2-Amino-4,6-dichloropyridin-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Amino-4,6-dichloropyridin-3-yl)methanol is a chemical compound with the molecular formula C6H6Cl2N2O It is a derivative of pyridine, a six-membered aromatic heterocycle containing nitrogen
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-4,6-dichloropyridin-3-yl)methanol typically involves the reaction of 2-amino-4,6-dichloropyridine with formaldehyde under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, where the amino group attacks the electrophilic carbon of formaldehyde, followed by proton transfer to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(2-Amino-4,6-dichloropyridin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the chlorine atoms.
Major Products Formed
Oxidation: The major product is the corresponding aldehyde or ketone.
Reduction: The major product is the corresponding amine.
Substitution: The major products are the substituted derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2-Amino-4,6-dichloropyridin-3-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (2-Amino-4,6-dichloropyridin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4,6-dichloropyrimidine: Similar structure but with a pyrimidine ring.
2-Amino-4,6-dichloropyridine: Lacks the hydroxyl group.
2-Amino-4-chloropyridine: Only one chlorine atom.
Uniqueness
(2-Amino-4,6-dichloropyridin-3-yl)methanol is unique due to the presence of both amino and hydroxyl groups, which provide versatility in chemical reactions and potential for diverse biological activities. The dichloro substitution pattern also enhances its reactivity compared to mono-substituted analogs.
Propiedades
Fórmula molecular |
C6H6Cl2N2O |
|---|---|
Peso molecular |
193.03 g/mol |
Nombre IUPAC |
(2-amino-4,6-dichloropyridin-3-yl)methanol |
InChI |
InChI=1S/C6H6Cl2N2O/c7-4-1-5(8)10-6(9)3(4)2-11/h1,11H,2H2,(H2,9,10) |
Clave InChI |
KONZNWOZCDCDRN-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(N=C1Cl)N)CO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methoxy-2,4-dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13669890.png)
![Methyl 7-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B13669901.png)

![6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B13669908.png)

![1'-Tert-butyl 4-methyl spiro[chromene-2,4'-piperidine]-1',4-dicarboxylate](/img/structure/B13669926.png)







![Methyl 4-[Dibenzo[b,f]azocin-5(6H)-yl]-4-oxobutanoate](/img/structure/B13669996.png)
